molecular formula C21H16ClN5O2S2 B2979598 3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-44-1

3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2979598
CAS No.: 892729-44-1
M. Wt: 469.96
InChI Key: TUUTUOSJTYMLOS-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-triazolopyrimidine class, characterized by a fused tricyclic core (thiophene-triazole-pyrimidine) with a 3-chlorophenylsulfonyl group at position 3 and a 4-methylbenzylamine substituent at position 3. The sulfonyl moiety enhances electrophilicity and binding affinity to hydrophobic pockets in biological targets, while the 4-methylbenzyl group contributes to lipophilicity and metabolic stability . Its structural complexity and functional diversity make it a candidate for therapeutic applications, particularly in oncology and infectious diseases, as suggested by related analogs .

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-13-5-7-14(8-6-13)12-23-19-18-17(9-10-30-18)27-20(24-19)21(25-26-27)31(28,29)16-4-2-3-15(22)11-16/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUTUOSJTYMLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step often involves the cyclization of a thiophene derivative with a suitable nitrile or amine under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is usually introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    N-Benzylation: The final step involves the N-benzylation of the amine group using 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

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Biological Activity

The compound 3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a member of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H13ClN5O2SC_{20}H_{13}ClN_5O_2S, with a molecular weight of 420.92 g/mol. The structure includes a thieno[2,3-e][1,2,3]triazolo framework that is known to exhibit diverse biological activities.

1. Antitumor Activity

Research has indicated that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted that certain substituted derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance:

  • IC50 Values : The compound's analogs showed IC50 values ranging from 0.5 to 10 µM against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

2. Serotonin Receptor Antagonism

The compound has been evaluated for its binding affinity to serotonin receptors:

  • 5-HT6 Receptor : It was found to be a potent antagonist with a binding affinity (Ki) of approximately 1.7 nM . This suggests potential applications in treating disorders related to serotonin dysregulation, such as depression and schizophrenia.
  • Functional Assays : In functional assays measuring inhibition of serotonin-induced responses, the compound exhibited an IC50 value of 29 nM, indicating its effectiveness as a selective serotonin receptor antagonist .

3. Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of related compounds:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives demonstrated MIC values ranging from 6.25 to 32 µg/mL against common pathogens including E. coli and Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to the thieno[2,3-e][1,2,3]triazolo framework:

Study ReferenceCompound TestedBiological ActivityKey Findings
3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazoloAntitumorIC50 = 0.5 - 10 µM against cancer cell lines
Various thieno derivativesAntimicrobialMIC = 6.25 - 32 µg/mL against E. coli
Analogous compoundsSerotonin receptor antagonismKi = 1.7 nM for 5-HT6 receptor

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The high affinity for serotonin receptors suggests that it may modulate neurotransmitter systems effectively.
  • Cell Cycle Interference : The antitumor activity may result from interference with cell cycle progression or induction of apoptosis in malignant cells.

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
Target Compound Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine 3-(3-Chlorophenylsulfonyl), 5-(4-Methylbenzylamine) Sulfonyl, Chloro, Methylbenzyl
N-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (92) Triazolo[1,5-a]pyrimidine 4-Chlorophenyl (N), 5-Methyl, 2-(Dimethylaminomethyl) Chlorophenyl, Methyl, Amine
UTBinh-14 Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine 3-(4-Ethylbenzenesulfonyl), 5-(Thiophen-2-ylmethylamine) Ethylsulfonyl, Thiophenemethyl
3-(Phenylsulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine 3-Phenylsulfonyl, 5-(m-Tolylamine) Phenylsulfonyl, Tolyl

Key Observations :

  • Sulfonyl Variations : Replacement of the 3-chlorophenylsulfonyl group with ethyl (UTBinh-14) or phenyl () alters steric bulk and electronic effects. The 3-chlorophenyl group in the target compound may enhance target specificity due to its electron-withdrawing nature .
  • Amine Substituents : The 4-methylbenzyl group in the target compound offers higher metabolic stability compared to thiophenemethyl (UTBinh-14) or m-tolyl groups, as methyl groups reduce oxidative degradation .

Key Observations :

  • The target compound’s high melting point (>300°C) suggests strong crystalline packing, likely due to sulfonyl and benzyl interactions .

Key Observations :

  • The target compound’s nanomolar 5-HT6 receptor affinity surpasses the antimalarial and anticancer activities of analogs, suggesting scaffold versatility .
  • UTBinh-14’s micromolar potency against UT-B highlights the impact of sulfonyl group modifications on target selectivity .

Q & A

Basic: What are the standard synthetic routes and characterization methods for this compound?

Answer:
The compound is synthesized via multi-step reactions involving sulfonylation and amine coupling. Key steps include:

  • Sulfonylation : Reacting the thieno-triazolopyrimidine core with 3-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or 3-picoline) to introduce the sulfonyl group .
  • Amine coupling : Substitution at the 5-position using 4-methylbenzylamine, often catalyzed by a tertiary base like 3,5-lutidine to enhance reaction efficiency .
    Characterization :
  • 1H/13C NMR : Assign peaks for sulfonyl, benzyl, and triazolopyrimidine moieties (e.g., δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z ~500–550 range) .
  • HPLC : Assess purity (>95%) using reverse-phase methods .

Advanced: How can low yields during synthesis be addressed, particularly in purification steps?

Answer:
Low yields (e.g., 3–26% in similar compounds ) often arise from poor solubility or side reactions. Mitigation strategies:

  • Purification optimization : Use preparative RP-HPLC for polar impurities or flash chromatography with acetic acid/Et3N-modified eluents to improve separation .
  • Reaction solvent tuning : Replace dichloromethane with THF/DMF mixtures to enhance intermediate solubility .
  • Catalyst screening : Test alternative bases (e.g., 3-picoline over pyridine) to suppress byproducts .

Basic: What pharmacological assays are used to evaluate its biological activity?

Answer:

  • In vitro cytotoxicity : Screen at 10<sup>−5</sup> M against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations .
  • Enzyme inhibition : Test urea transporter UT-B inhibition via erythrocyte lysis assays, comparing nanomolar potency to analogs like 3b–3e .
  • Solubility profiling : Use shake-flask methods with PBS/DMSO to guide formulation .

Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Answer:
Discrepancies may stem from metabolic instability or poor bioavailability. Approaches include:

  • Metabolic stability assays : Incubate with liver microsomes to identify degradation hotspots (e.g., sulfonyl or benzyl groups) .
  • Structural analogs : Synthesize derivatives with fluorinated benzyl groups (e.g., 4-CF3) to enhance metabolic resistance .
  • Pharmacokinetic (PK) studies : Track plasma half-life in rodent models using LC-MS/MS .

Advanced: What reaction mechanisms govern the sulfonylation and amine coupling steps?

Answer:

  • Sulfonylation : Proceeds via nucleophilic substitution, where the triazolopyrimidine nitrogen attacks the sulfonyl chloride electrophile. 3-Picoline acts as a proton scavenger, accelerating the reaction .
  • Amine coupling : Likely involves SNAr (nucleophilic aromatic substitution) at the electron-deficient 5-position of the pyrimidine ring. Base catalysis (e.g., lutidine) deprotonates the amine, enhancing nucleophilicity .

Advanced: How do structural modifications influence target binding and selectivity?

Answer:

  • Sulfonyl group : Electron-withdrawing substituents (e.g., 3-Cl) enhance urea transporter UT-B binding affinity by ~10-fold compared to 4-OCH3 analogs .
  • Benzyl substituents : Hydrophobic groups (e.g., 4-CH3) improve membrane permeability but may reduce solubility. Balance via logP optimization (target 2–3) .
  • Triazolo-pyrimidine core : Rigidity favors stacking interactions with aromatic residues in enzyme active sites .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • NMR spectroscopy : Detect impurities via integration of aromatic vs. aliphatic proton ratios .
  • High-resolution MS (HRMS) : Confirm exact mass (e.g., deviation <2 ppm) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., benzyl group orientation) using single-crystal data .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to achieve >1 mg/mL solubility .
  • Prodrug design : Introduce phosphate esters at the 5-amine group for hydrolytic activation in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling sulfonyl chloride vapors .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How can computational modeling guide target identification?

Answer:

  • Molecular docking : Screen against UT-B (PDB: 3LB7) or kinase targets (e.g., EGFR) using AutoDock Vina. Prioritize poses with hydrogen bonds to sulfonyl oxygen and π-π stacking with triazolopyrimidine .
  • MD simulations : Simulate binding stability (>50 ns trajectories) to assess residence time .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with IC50 to predict novel analogs .

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